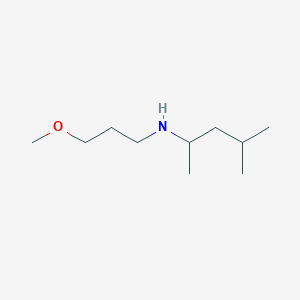
N-(3-methoxypropyl)-4-methylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-4-methylpentan-2-amine is an organic compound with the molecular formula C10H23NO. It is a type of hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-methylpentan-2-amine typically involves the reaction of 3-methoxypropylamine with 4-methylpentan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxypropyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-4-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(3-methoxypropyl)-4-methylpentan-2-amine exerts its effects involves its interaction with specific molecular targets. The bulky structure of the compound allows it to fit into certain active sites of enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or signal transduction processes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-methoxypropyl)-4-methylpentan-2-amine: Unique due to its specific structure and reactivity.
3-methylpentan-2-amine: Similar in structure but lacks the methoxypropyl group.
4-((2-methylpentan-2-yl)amino)benzamide: Contains a benzamide group, providing different chemical properties.
Uniqueness
This compound is unique due to its combination of a methoxypropyl group and a hindered amine structure. This combination provides distinct reactivity and interaction profiles, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1038236-40-6 |
|---|---|
Molekularformel |
C10H23NO |
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO/c1-9(2)8-10(3)11-6-5-7-12-4/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
YYHZAILRTKPRFE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NCCCOC |
Kanonische SMILES |
CC(C)CC(C)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















